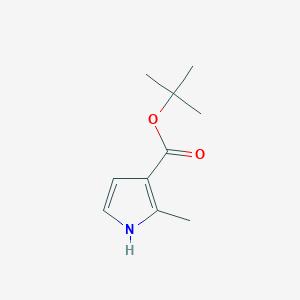
3-((2,3-二氢-1H-茚-2-基)氧基)哌啶
描述
“3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine” is a chemical compound with the molecular formula C14H19NO. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine” consists of a piperidine ring attached to a dihydroindenyl group via an oxygen atom. The piperidine ring is a six-membered ring with one nitrogen atom .
科学研究应用
合成和化学性质
哌啶衍生物的合成
由于哌啶衍生物在药物化学中的重要性,研究探索了合成它们的新方法。例如,合成 3-(吡咯烷-1-基)哌啶的简单方法突出了这些化合物在药物开发中的重要性以及对高效生产技术的需求 (Smaliy 等人,2011 年)。类似地,已经开发出一种利用哌啶和分子碘的高效双催化剂体系来合成带有香豆素的 2,3-二氢-4(1H)-喹唑啉酮衍生物,展示了哌啶在促进复杂有机反应中的多功能性 (Alizadeh 等人,2014 年)。
分子和晶体结构
对哌啶衍生物的分子和晶体结构的研究有助于我们了解它们的化学性质和潜在应用。例如,具有抗白血病活性的化合物的合成和晶体结构分析证明了结构复杂的哌啶衍生物的治疗潜力 (Guillon 等人,2018 年)。
在药物化学中的应用
治疗剂的合成
对哌啶衍生物的研究延伸到它们的合成和作为治疗剂的评估。一个例子包括通过 2H-吡喃-2-酮的环收缩合成高度官能化的 α、β-不饱和 γ-丁内酯,说明了哌啶衍生物在创建具有潜在药理应用的化合物中的作用 (Sil 等人,2004 年)。
药理特性
含有哌啶结构的选择性 G 蛋白偶联受体 119 激动剂的开发表明了对其药理特性和治疗潜力的持续研究 (Sakairi 等人,2012 年)。
安全和危害
未来方向
生化分析
Biochemical Properties
3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of 3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme structure, thereby altering its activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe and effective use .
Metabolic Pathways
3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine is transported and distributed via specific transporters and binding proteins. It can accumulate in certain tissues, particularly those with high metabolic activity. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily .
Subcellular Localization
The subcellular localization of 3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine is crucial for its activity. It is often found in the cytoplasm and can be directed to specific organelles such as the mitochondria or endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action .
属性
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-5-12-9-14(8-11(12)4-1)16-13-6-3-7-15-10-13/h1-2,4-5,13-15H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAPUZCCITUUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1472633.png)

![4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B1472635.png)

![1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)



![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)




